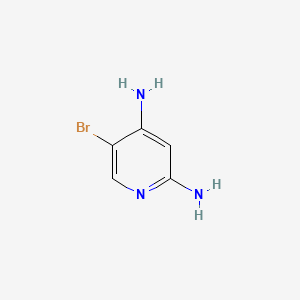

5-Bromopyridine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOTUWYODYTQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704808 | |

| Record name | 5-Bromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201784-84-0 | |

| Record name | 5-Bromo-2,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201784-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopyridine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromopyridine-2,4-diamine chemical properties and structure

Disclaimer: Information regarding the specific chemical properties and structure of 5-Bromopyridine-2,4-diamine (CAS: 1201784-84-0) is limited in publicly available scientific literature. While basic identifiers are available, a comprehensive technical guide with experimental protocols and biological data could not be compiled for this specific isomer.

This guide will instead provide a detailed overview of the closely related and well-documented isomer, 5-Bromopyridine-2,3-diamine (CAS: 38875-53-5) , for which substantial data exists. This information is intended for researchers, scientists, and drug development professionals who may find the properties of this analogue relevant.

Core Chemical Properties and Structure of 5-Bromopyridine-2,3-diamine

5-Bromopyridine-2,3-diamine is a halogenated diaminopyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the presence of multiple reactive sites, including the bromine atom and two amino groups, which allow for a variety of chemical modifications.[2]

Quantitative Data Summary

The following tables summarize the key chemical and structural properties of 5-Bromopyridine-2,3-diamine.

Table 1: Chemical Properties of 5-Bromopyridine-2,3-diamine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BrN₃ | [3] |

| Molecular Weight | 188.03 g/mol | [3] |

| Melting Point | 155 °C (decomposes) | [3] |

| Appearance | Light yellow to purple or light brown powder | [2] |

| Solubility | Soluble in hot water | [2] |

Table 2: Structural Information for 5-Bromopyridine-2,3-diamine

| Identifier | Value | Source(s) |

| IUPAC Name | 5-bromopyridine-2,3-diamine | [4] |

| CAS Number | 38875-53-5 | [3] |

| SMILES String | Nc1cc(Br)cnc1N | [3] |

| InChI Key | YRGMYJUKFJPNPD-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of 5-Bromopyridine-2,3-diamine

A common method for the synthesis of 5-Bromopyridine-2,3-diamine involves the reduction of 2-amino-3-nitro-5-bromopyridine.[2][3] An optimized procedure utilizing Raney Nickel (Raney Ni) for catalytic hydrogenation has been reported to yield a high-purity product.[2]

Materials:

-

2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol)

-

Phosphoric acid

-

Ethanol

-

Saturated hydrochloric acid ethanol solution

-

Concentrated hydrochloric acid

-

10% Raney-Ni (1.5 g)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80).[2]

-

Cool the solution to 25 °C.[2]

-

Sequentially add saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[2]

-

Transfer the mixture to a 500 mL high-pressure reactor and pressurize with hydrogen gas to 1 MPa.[2]

-

Heat the reactor to approximately 50 °C. The reaction is complete when the pressure no longer decreases.[2]

-

Cool and discharge the reaction mixture, then filter to remove the catalyst.[2]

-

Wash the filter cake with 50 mL of ethanol.[2]

-

Pour the filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.[2]

-

Remove the solvent by rotary evaporation.[2]

-

Filter and dry the resulting yellow solid to obtain 5-Bromopyridine-2,3-diamine. The reported yield for this method is 89%.[2]

Visualizations

Logical Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of 5-Bromopyridine-2,3-diamine via catalytic hydrogenation.

Biological Activity and Signaling Pathways

At present, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by 5-Bromopyridine-2,3-diamine. However, halogenated diaminopyridines are recognized for their potential biological activity and are of significant interest in medicinal chemistry.[1] They are integral to the development of new pharmaceuticals, with research ongoing to better understand their properties and applications.[1]

Spectral Data

While detailed spectral data is not fully elaborated in the search results, there are mentions of available 1D NMR, Mass Spectrometry, and IR spectra for 5-Bromopyridine-2,3-diamine.[4] Researchers are advised to consult spectral databases for detailed information.

References

Synthesis of 5-Bromopyridine-2,4-diamine from Pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for 5-Bromopyridine-2,4-diamine, a valuable building block in medicinal chemistry, starting from the readily available precursor, pyridine. The synthesis involves the formation of a key intermediate, pyridine-2,4-diamine, followed by regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring two amino groups and a bromine atom on the pyridine ring, allows for diverse functionalization and the construction of complex molecular architectures. This guide outlines a feasible and documented synthetic route, providing researchers with the necessary information to produce this important molecule.

Overall Synthetic Strategy

The synthesis of this compound from pyridine is a multi-step process. A direct conversion is not readily achievable due to the electronic properties of the pyridine ring. The most viable approach involves the initial synthesis of the key intermediate, pyridine-2,4-diamine, which then undergoes electrophilic bromination at the C-5 position, activated by the two electron-donating amino groups.

Two potential routes for the synthesis of pyridine-2,4-diamine have been identified:

-

Route A: A five-step synthesis starting from 2-chloropyridine.

-

Route B: A three-step synthesis starting from 2,4-dihydroxypyridine.

This guide will focus on a combination of established methods to present a coherent and practical pathway. We will detail the synthesis of pyridine-2,4-diamine via a route inspired by the transformation of 2,4-dichloropyridine, a derivative accessible from 2,4-dihydroxypyridine. Subsequently, a detailed protocol for the bromination of pyridine-2,4-diamine will be provided.

Synthesis of the Intermediate: Pyridine-2,4-diamine

A plausible and efficient route to pyridine-2,4-diamine involves the amination of 2,4-dichloropyridine.

Synthesis of 2,4-Dichloropyridine

2,4-Dichloropyridine can be synthesized from 2,4-dihydroxypyridine by reaction with phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2,4-Dichloropyridine

A mixture of 2,4-dihydroxypyridine and an excess of phosphorus oxychloride is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude 2,4-dichloropyridine. The product is then extracted with an organic solvent (e.g., dichloromethane) and purified by distillation or chromatography.

Amination of 2,4-Dichloropyridine

The conversion of 2,4-dichloropyridine to pyridine-2,4-diamine is achieved through nucleophilic aromatic substitution with ammonia. This reaction typically requires elevated temperatures and pressures in a sealed vessel.

Experimental Protocol: Synthesis of Pyridine-2,4-diamine

2,4-Dichloropyridine is heated with a concentrated solution of ammonia in a sealed autoclave. The reaction is carried out at a temperature range of 150-180°C for several hours. After cooling, the reaction mixture is transferred to a flask, and the excess ammonia is evaporated. The resulting aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the pyridine-2,4-diamine. The product can be further purified by recrystallization.

Final Step: Bromination of Pyridine-2,4-diamine

The final step is the regioselective bromination of pyridine-2,4-diamine to yield this compound. The two amino groups strongly activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the positions ortho and para to the amino groups. The C-5 position is sterically accessible and electronically favored for bromination. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.

Experimental Protocol: Synthesis of this compound

To a solution of pyridine-2,4-diamine in a suitable solvent such as dichloromethane or acetonitrile, N-Bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound. The product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the key steps in the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 2,4-Dichloropyridine from 2,4-Dihydroxypyridine

| Parameter | Value |

| Starting Material | 2,4-Dihydroxypyridine |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Solvent | None (POCl₃ acts as solvent) |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Table 2: Synthesis of Pyridine-2,4-diamine from 2,4-Dichloropyridine

| Parameter | Value |

| Starting Material | 2,4-Dichloropyridine |

| Reagent | Concentrated Ammonia |

| Solvent | Water |

| Reaction Temperature | 150-180 °C (in a sealed vessel) |

| Reaction Time | 8-12 hours |

| Typical Yield | 50-70% |

Table 3: Synthesis of this compound from Pyridine-2,4-diamine

| Parameter | Value |

| Starting Material | Pyridine-2,4-diamine |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane or Acetonitrile |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 80-95% |

Visualizations

Synthetic Pathway

Caption: Overall synthetic pathway to this compound.

Experimental Workflow for Bromination

Caption: Experimental workflow for the bromination of pyridine-2,4-diamine.

Conclusion

This technical guide outlines a robust and feasible multi-step synthesis for this compound starting from pyridine. The provided experimental protocols and quantitative data offer a solid foundation for researchers to undertake the synthesis of this important chemical intermediate. The key steps involve the formation of pyridine-2,4-diamine followed by a regioselective bromination. Careful control of reaction conditions at each stage is crucial for achieving high yields and purity of the final product.

Spectroscopic Analysis of Bromodiaminopyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. Among them, bromo-diaminopyridines serve as versatile scaffolds for the synthesis of a wide array of functional molecules. Spectroscopic analysis is fundamental to the characterization and quality control of these compounds. This technical guide provides a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Bromopyridine-2,3-diamine, along with generalized experimental protocols relevant to the analysis of this class of molecules.

Spectroscopic Data of 5-Bromopyridine-2,3-diamine

The following sections summarize the key spectroscopic data for 5-Bromopyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR data for 5-Bromopyridine-2,3-diamine.

Table 1: ¹H NMR Data for 5-Bromopyridine-2,3-diamine

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.25 | d | H-6 |

| 6.77 | d | H-4 |

| 5.70-5.40 | bs | NH₂ (at C-2 or C-3) |

| 5.20-4.80 | bs | NH₂ (at C-2 or C-3) |

| Solvent: DMSO-d₆[1] |

Table 2: ¹³C NMR Data for 5-Bromopyridine-2,3-diamine

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly available in the searched resources. | |

| Note: While specific ¹³C NMR chemical shifts for 5-Bromopyridine-2,3-diamine were not found in the provided search results, spectra are available for viewing in databases like SpectraBase, which can be accessed for detailed analysis.[2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption bands for 5-Bromopyridine-2,3-diamine are presented below.

Table 3: IR Spectroscopic Data for 5-Bromopyridine-2,3-diamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak assignments are not detailed in the search results, but the full spectrum is available for analysis in public databases. | N-H stretching (amines), C=C and C=N stretching (aromatic ring), C-Br stretching | |

| The spectrum can be obtained via KBr wafer or ATR techniques.[2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 5-Bromopyridine-2,3-diamine

| m/z | Ion |

| 187/189 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| Data obtained from GC-MS analysis.[2] |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like bromodiaminopyridines.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.[4]

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[5]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.[6]

-

Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[6][7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[8][9]

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While specific spectroscopic data for 5-Bromopyridine-2,4-diamine remains elusive in publicly accessible databases, the data presented for its isomer, 5-Bromopyridine-2,3-diamine, provides a valuable reference for researchers in the field. The generalized experimental protocols and the analytical workflow outlined in this guide offer a solid foundation for the characterization of this and other related novel compounds, ensuring data integrity and facilitating further research and development.

References

- 1. 2,3-Diamino-5-bromopyridine | 38875-53-5 [chemicalbook.com]

- 2. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

5-Bromopyridine-2,4-diamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopyridine-2,4-diamine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is limited in publicly available literature, this document consolidates the confirmed chemical identifiers and provides insights into its potential synthesis, reactivity, and biological significance based on the chemistry of related compounds.

Core Compound Data

The fundamental chemical properties of this compound are summarized in the table below. It is crucial to note that while the CAS number and molecular weight are confirmed, other physical properties are often predicted and should be verified experimentally.

| Property | Value | Source |

| CAS Number | 1201784-84-0 | Chemical Catalogs |

| Molecular Formula | C₅H₆BrN₃ | - |

| Molecular Weight | 188.03 g/mol | - |

| Predicted Boiling Point | 347.4°C at 760 mmHg | [1] |

| Predicted Melting Point | 170 - 174°C | [1] |

| Predicted Density | 1.746 g/cm³ | [1] |

| Predicted Flash Point | 163.9°C | [1] |

| Predicted pKa | pKa1: 10.68 (for the amino group) | [1] |

| Predicted Refractive Index | 1.695 | [1] |

Synthesis and Reactivity

Potential Synthetic Workflow

A conceptual workflow for the synthesis of this compound is outlined below. This process is hypothetical and would require experimental optimization.

The reactivity of this compound is expected to be dictated by the nucleophilic character of the amino groups and the potential for the bromine atom to participate in cross-coupling reactions. The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents.

Experimental Protocols: General Considerations for Related Compounds

While specific experimental protocols for this compound are not available, methodologies for the synthesis and reaction of analogous compounds, such as other brominated diaminopyridines, provide a valuable reference. For instance, the synthesis of the isomeric 2,3-Diamino-5-bromopyridine has been reported via the reduction of 2-amino-5-bromo-3-nitropyridine[2].

General Protocol for Suzuki Cross-Coupling of Bromopyridine Derivatives:

The bromine atom on the pyridine ring is a key functional handle for derivatization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. A general procedure for such a reaction, based on protocols for similar substrates, is as follows:

-

To a reaction vessel, add the bromopyridine derivative (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

The reaction is typically conducted in a solvent mixture, such as 1,4-dioxane and water.

-

The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C.

-

The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

Biological Activity and Applications in Drug Discovery

Substituted diaminopyridines are a well-established class of compounds in medicinal chemistry, often serving as scaffolds for the development of kinase inhibitors and other therapeutic agents. The amino groups can form key hydrogen bond interactions with the hinge region of kinase active sites. The bromine atom provides a vector for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

While no specific biological data for this compound has been found, its structural motifs suggest potential applications as an intermediate in the synthesis of biologically active molecules. The diaminopyridine core is present in a number of approved drugs and clinical candidates.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the isomeric 5-Bromopyridine-2,3-diamine, caution should be exercised when handling this compound. It is predicted to be an irritant to the skin and eyes and may cause respiratory irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Disclaimer: The information provided in this technical guide, particularly concerning synthesis, reactivity, and safety, is based on general chemical principles and data from related compounds due to the limited availability of specific experimental data for this compound. All procedures should be evaluated and performed by qualified professionals with appropriate risk assessments.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromopyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Bromopyridine-2,4-diamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available predicted data with detailed, generalized experimental protocols for determining the solubility and stability of heterocyclic amine compounds. These methodologies provide a robust framework for researchers to generate specific data for this compound in a laboratory setting.

Physicochemical Properties of this compound

This compound is a substituted pyridine derivative. The presence of amino groups and a bromine atom on the pyridine ring influences its chemical properties, including its solubility and stability. Below is a summary of its predicted physicochemical properties.

| Property | Predicted Value | Citation |

| Molecular Formula | C5H6BrN3 | [1] |

| Molecular Weight | 188.026 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 347.4°C at 760 mmHg | [1] |

| Melting Point | 170 - 174°C | [1] |

| Density | 1.746 g/cm³ | [1] |

| Flash Point | 163.9°C | [1] |

| pKa | 10.68 (for the amino group) | [1] |

Solubility Profile

Currently, there is a notable absence of quantitative experimental solubility data for this compound in common organic solvents in peer-reviewed literature. The available information is limited to predicted qualitative descriptions.

| Solvent | Predicted Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

It is also noted that the compound has a certain degree of hygroscopicity, meaning it can absorb moisture from the air, which may affect its properties and requires storage in a dry place[1].

Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

The following is a generalized, robust protocol for the experimental determination of the solubility of a solid compound like this compound. This method, often referred to as the shake-flask method, is a standard approach to generate reliable thermodynamic solubility data[2].

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific, controlled temperature.

Materials and Equipment:

-

This compound

-

Selected HPLC-grade organic solvents

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium[3].

-

Record the exact weight of the compound added.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer[3][5][6].

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve[3].

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account any dilutions made.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Stability Profile

The chemical stability of this compound is described as considerable under normal environmental conditions, allowing for long-term storage without significant deterioration[1]. However, it is susceptible to degradation under specific stress conditions.

-

Reaction with Strong Oxidizing Agents: The compound can readily react with strong oxidizing agents, leading to the damage of its molecular structure. This is attributed to the electron-donating nature of some groups in the molecule, which are prone to electron loss and oxidation[1].

-

Reaction with Strong Acids and Bases: In the presence of strong acids or bases, this compound can undergo reactions such as protonation or deprotonation, resulting in changes to its molecular structure and properties[1].

-

Hygroscopicity: The compound has a tendency to absorb water vapor from the air, which can lead to changes in its properties. Therefore, it should be stored in a dry environment[1].

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule[7][8]. The following protocol outlines a general approach for conducting forced degradation studies on a compound like this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M to 1 M)

-

Sodium hydroxide (e.g., 0.1 M to 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

HPLC-grade water and organic solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating analytical method (typically a validated HPLC method)

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent that is compatible with the mobile phase of the analytical method[9].

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and keep it at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days)[10].

-

Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and subject it to the same conditions as acid hydrolysis[10].

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), and keep it at room temperature[8].

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 70-80°C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose a solid sample or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[7].

-

-

Sample Analysis:

-

At predefined time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control sample (unstressed), using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all degradation products[7][11].

-

Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

-

-

Identification of Degradation Products:

-

For significant degradation products, use techniques like LC-MS to determine their mass and fragmentation patterns, which helps in elucidating their structures[12].

-

Conclusion

References

- 1. acdlabs.com [acdlabs.com]

- 2. sciforum.net [sciforum.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. improvedpharma.com [improvedpharma.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. asianjpr.com [asianjpr.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. iipseries.org [iipseries.org]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Reactivity of the Bromine Atom in 5-Bromopyridine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the bromine atom in 5-Bromopyridine-2,4-diamine. This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom at the 5-position serves as a key functional handle for a variety of chemical transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document outlines the theoretical basis for its reactivity, provides detailed experimental protocols adapted from closely related structures, and presents quantitative data to guide synthetic strategies.

Electronic Profile and Reactivity Overview

The reactivity of the bromine atom in this compound is dictated by the electronic nature of the pyridine ring. The two amino groups at the 2- and 4-positions are strong electron-donating groups, which increase the electron density of the aromatic system. This electronic enrichment generally deactivates the ring towards classical nucleophilic aromatic substitution (SNAr) but makes the bromine atom an excellent participant in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen, being electron-withdrawing, along with the bromine atom, creates a polarized C-Br bond that is susceptible to oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for the functionalization of this compound. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromopyridine with an organoboron reagent, such as a boronic acid or ester. This reaction is widely used in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1]

Experimental Protocol (Adapted from 5-bromo-2-methylpyridin-3-amine) [2]

To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.). Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv., 5 mol%). Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water). Degas the reaction mixture by bubbling with the inert gas for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminobromopyridines

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 16 | 65-90 |

Note: Yields are based on reactions with structurally similar aminobromopyridines and should be considered as a guideline.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond, allowing for the synthesis of N-aryl or N-alkyl derivatives at the 5-position. This reaction is of great importance in medicinal chemistry for accessing a wide range of amine-containing compounds.[4] The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[5][6]

Experimental Protocol (Adapted from 2-Amino-5-bromo-4-methylpyridine) [4]

To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), palladium(II) acetate (2 mol%), and a suitable phosphine ligand such as 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%). Evacuate and backfill the tube with an inert gas. Add anhydrous toluene, followed by the amine (1.2-2.0 equiv.). Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aminobromopyridines

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 8-16 | 75-98 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 70-92 |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 90 | 18 | 60-85 |

Note: Yields are based on reactions with structurally similar aminobromopyridines and should be considered as a guideline.[3]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne.[7] This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key structural elements in biologically active molecules. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[8]

Experimental Protocol (Adapted from 2-Amino-5-bromo-4-methylpyridine) [9]

To a dry Schlenk flask under a nitrogen atmosphere, add palladium(II) trifluoroacetate (2.5 mol%), triphenylphosphine (5 mol%), and copper(I) iodide (5 mol%). Add anhydrous N,N-Dimethylformamide (DMF) and stir the mixture for 30 minutes at room temperature. Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (as both base and co-solvent). Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling of Aminobromopyridines

| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 6-12 | 60-88 |

| PdCl₂(PPh₃)₂ | CuI | DIPEA | THF | 65 | 8-16 | 65-90 |

| Pd(OAc)₂ | - | Pyrrolidine | Acetonitrile | 80 | 12 | 55-80 |

Note: Yields are based on reactions with structurally similar aminobromopyridines and should be considered as a guideline.[3]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are generally preferred, nucleophilic aromatic substitution (SNAr) can be a viable pathway under certain conditions, although the electron-donating amino groups on the pyridine ring make it less favorable compared to electron-deficient systems. For an SNAr reaction to occur, a strong nucleophile and potentially elevated temperatures are typically required. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The reactivity in SNAr for halopyridines is generally lower than for corresponding halopyrimidines.[10]

Experimental Protocol (General for Amination of Halopyridines)

In a sealed tube, this compound (1.0 equiv.) is dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). The nucleophile (e.g., a primary or secondary amine, 1.5-2.0 equiv.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) are added. The mixture is heated to a high temperature (e.g., 120-180 °C) for several hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Table 4: General Conditions for Nucleophilic Aromatic Substitution

| Nucleophile | Base | Solvent | Temp (°C) |

| Primary/Secondary Amine | K₂CO₃ / Cs₂CO₃ | NMP / DMSO | 120-180 |

| Alkoxide (e.g., NaOMe) | - | Corresponding Alcohol | Reflux |

| Thiolate (e.g., NaSPh) | - | DMF / NMP | 100-150 |

Note: These are general conditions and require optimization for this compound. Yields can vary significantly based on the nucleophile and specific conditions.

Visualizing Reaction Pathways and Workflows

General Reactivity of this compound

Caption: Reactivity pathways of this compound.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

5-Bromopyridine-2,4-diamine: A Technical Guide to a Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridine-2,4-diamine is a heterocyclic organic compound that holds significant potential as a key building block in the synthesis of pharmacologically active molecules. While specific details regarding its discovery and a dedicated historical record are not extensively documented in publicly available literature, its structural motif, the 2,4-diaminopyridine core, is a well-established pharmacophore in numerous kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, making it a valuable intermediate in the generation of diverse compound libraries for drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis protocol based on related compounds, and its potential applications in drug development, particularly in the context of kinase inhibition.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its substituted derivatives are integral to a vast array of pharmaceuticals. Among these, aminopyridines, and more specifically diaminopyridines, have garnered considerable attention due to their ability to mimic the hydrogen bonding patterns of purine bases, enabling them to interact with the ATP-binding sites of various enzymes, most notably protein kinases. The 2,4-diaminopyrimidine and 2,4-diaminopyridine cores are recognized as "privileged structures" in the design of kinase inhibitors.

This compound incorporates this key pharmacophore with the addition of a bromine atom. This halogen atom not only influences the electronic properties of the pyridine ring but also serves as a crucial site for functionalization through modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Physicochemical Properties

While extensive experimental data for this compound is limited, predicted properties and data for its isomers provide a useful reference.

| Property | Value | Reference |

| CAS Number | 1201784-84-0 | [1] |

| Molecular Formula | C₅H₆BrN₃ | |

| Molecular Weight | 188.03 g/mol | |

| Appearance | Predicted to be a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2-amino-4-chloropyridine:

-

Bromination and Diazotization/Chlorination: Conversion of 2-amino-4-chloropyridine to 5-Bromo-2,4-dichloropyridine.

-

Amination: Nucleophilic aromatic substitution of the chloro groups on 5-Bromo-2,4-dichloropyridine with ammonia to yield this compound.

Detailed Experimental Protocols

The following protocols are based on procedures reported for similar transformations and are provided as a guide for the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyridine (based on CN103420903A)[1]

-

Materials:

-

2-amino-4-chloropyridine

-

N-bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Cuprous Chloride (CuCl)

-

Ethyl acetate

-

Sodium hydroxide

-

-

Procedure:

-

Bromination: Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (1.1 eq) portion-wise while maintaining the temperature at 0°C. Stir the reaction mixture at this temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, 2-amino-5-bromo-4-chloropyridine, can be carried forward to the next step.

-

Diazotization and Chlorination: To a solution of the crude 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid at -30°C, slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below -25°C. Stir the mixture for 1 hour at -30°C. Add cuprous chloride (catalytic amount) and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-Bromo-2,4-dichloropyridine can be purified by column chromatography.

-

Step 2: Synthesis of this compound (Proposed Amination)

-

Materials:

-

5-Bromo-2,4-dichloropyridine

-

Ammonia solution (e.g., 7N in methanol or a solution in 1,4-dioxane)

-

A suitable high-pressure reaction vessel (e.g., a sealed tube or autoclave)

-

-

Procedure:

-

In a high-pressure reaction vessel, dissolve 5-Bromo-2,4-dichloropyridine (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane or methanol).

-

Seal the vessel and heat the mixture to a temperature between 100-150°C. The reaction time can range from 12 to 48 hours. The progress of the reaction should be monitored by TLC or LC-MS by analyzing aliquots taken from the cooled reaction mixture.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford pure this compound.

-

Role in Drug Discovery and Development

While there is no direct evidence of this compound itself being a therapeutic agent, its core structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The 2,4-diaminopyrimidine and 2,4-diaminopyridine scaffolds are known to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

The bromine atom at the 5-position provides a strategic point for diversification through cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups to probe the solvent-exposed regions of the kinase active site, which can lead to enhanced potency and selectivity.

Potential as a Kinase Inhibitor Intermediate

Numerous patents and research articles describe the synthesis of potent kinase inhibitors using substituted diaminopyrimidines and diaminopyridines. These inhibitors often target kinases that are implicated in cancer and inflammatory diseases, such as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Aurora Kinases.[2][3][4][5]

A general strategy for utilizing this compound in the synthesis of kinase inhibitors would involve a Suzuki or similar cross-coupling reaction to introduce a larger substituent at the 5-position.

Representative Signaling Pathway: Cyclin-Dependent Kinase (CDK) Pathway

Given the prevalence of diaminopyrimidine and diaminopyridine cores in CDK inhibitors, it is plausible that derivatives of this compound could be designed to target this pathway. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4]

Conclusion

This compound represents a promising, yet underexplored, chemical entity for the synthesis of novel therapeutic agents. While its own discovery and history are not well-documented, the importance of its core structure in medicinal chemistry is undeniable. The proposed synthetic route, starting from readily available precursors, offers a viable path to access this compound for further investigation. Its true value lies in its potential as a versatile intermediate for the creation of diverse libraries of compounds, particularly targeting the kinase family of enzymes. Future research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

5-Bromopyridine-2,4-diamine: A Heterocyclic Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2,4-diamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with a bromine atom and two amino groups, provides a rich platform for the synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The diamino-substituted pyridine core is a known pharmacophore, particularly in the realm of kinase inhibitors, making this compound a valuable starting material for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a heterocyclic building block in drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. While experimentally determined data is limited in publicly available literature, predicted properties provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | |

| Molecular Weight | 188.03 g/mol | [1] |

| Melting Point | 170 - 174 °C | [2] |

| Boiling Point (Predicted) | 347.4 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.746 g/cm³ | [2] |

| Solubility (Predicted) | Soluble in DMSO, DMF | [2] |

| pKa (Predicted) | 10.68 (for the most basic amino group) | [2] |

Note: The majority of the available data is predicted and should be used as a guideline. Experimental verification is recommended.

Synthesis of this compound

A potential, though unverified, synthetic workflow is outlined below. Researchers should treat this as a hypothetical route requiring experimental validation.

Caption: A potential synthetic pathway for this compound.

Reactivity and Applications in Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific examples utilizing this compound are not extensively documented, general protocols for the Suzuki-Miyaura coupling of bromopyridines are well-established and can be adapted. These reactions typically employ a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative is as follows:

-

To a reaction vessel, add the bromopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.

-

The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is particularly useful for the synthesis of complex amines and has broad applications in medicinal chemistry.

General Experimental Protocol for Buchwald-Hartwig Amination:

A typical procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyridine (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq.).

-

A dry, degassed solvent (e.g., toluene, dioxane, or THF) is added.

-

The reaction mixture is heated to a temperature typically between 80 and 110 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried, and concentrated.

-

The product is purified by column chromatography.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

References

Unveiling the Electronic Landscape: A Theoretical Exploration of 5-Bromopyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 5-bromopyridine-2,4-diamine, a molecule of significant interest in medicinal chemistry and materials science. By employing state-of-the-art computational methodologies, we can elucidate the fundamental electronic properties that govern its reactivity, intermolecular interactions, and potential as a pharmacological agent. This document outlines the theoretical framework, computational protocols, and key findings derived from density functional theory (DFT) calculations, offering valuable insights for further research and development.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and two amino groups. This unique combination of functional groups imparts a distinct electronic character, making it a versatile building block in the synthesis of novel compounds with potential biological activities. Understanding the electronic structure, including the distribution of electron density, the nature of frontier molecular orbitals, and the electrostatic potential, is paramount for predicting its chemical behavior and designing new derivatives with enhanced properties.

Theoretical studies, particularly those based on DFT, have become indispensable tools in modern chemistry for providing detailed electronic structure information that can be challenging to obtain experimentally.[1][2] This guide presents a hypothetical but representative theoretical study on this compound, based on established computational protocols for similar pyridine derivatives.

Computational Methodology

The theoretical calculations summarized herein are based on a widely accepted computational protocol for organic molecules, ensuring a high degree of accuracy and reliability.

2.1. Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p), to obtain the ground-state equilibrium structure. Frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

2.2. Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations are performed to derive the electronic properties. This includes the analysis of:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO (Egap) is a key indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds within the molecule.

-

Mulliken Population Analysis: This analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule.

The following diagram illustrates the typical workflow for such a computational study.

Results and Discussion

The following sections present illustrative quantitative data that would be expected from a theoretical study on this compound.

3.1. Molecular Geometry

The optimized geometric parameters, including key bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional structure. A summary of these hypothetical parameters is provided in Table 1.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) of this compound

| Parameter | Value | Parameter | Value |

| Bond Lengths | Bond Angles | ||

| C2-N1 | 1.345 | N1-C2-N(H2) | 118.5 |

| C2-N(H2) | 1.360 | C2-N1-C6 | 117.2 |

| C4-N(H2) | 1.365 | C3-C4-N(H2) | 121.0 |

| C5-Br | 1.890 | C4-C5-Br | 119.8 |

3.2. Frontier Molecular Orbitals

The energies of the HOMO and LUMO, along with the HOMO-LUMO energy gap, are fundamental descriptors of chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (in eV)

| Parameter | Energy (eV) |

| EHOMO | -5.87 |

| ELUMO | -1.25 |

| Egap (LUMO-HOMO) | 4.62 |

The HOMO is likely localized on the electron-rich amino groups and the pyridine ring, while the LUMO is expected to be distributed over the pyridine ring and the bromine atom, suggesting these are the primary sites for electrophilic and nucleophilic attack, respectively.

3.3. Molecular Electrostatic Potential

The MEP surface provides a visual guide to the regions of positive and negative electrostatic potential. The logical relationship for interpreting MEP is depicted below.

For this compound, the negative potential (red/yellow) is expected to be concentrated around the nitrogen atoms of the pyridine ring and the amino groups, indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino groups and the bromine atom would likely exhibit a positive potential (blue), making them potential sites for nucleophilic interactions.

3.4. Mulliken Atomic Charges

The calculated Mulliken charges provide a quantitative estimate of the electron distribution among the atoms.

Table 3: Hypothetical Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N1 (Pyridine) | -0.55 |

| C2 | 0.25 |

| N (Amino at C2) | -0.80 |

| C4 | 0.15 |

| N (Amino at C4) | -0.82 |

| C5 | -0.10 |

| Br | -0.05 |

The negative charges on the nitrogen atoms and the positive charges on the adjacent carbon atoms are consistent with the expected electronic effects of these functional groups.

Conclusion

This theoretical guide outlines a robust computational approach for characterizing the electronic structure of this compound. The analysis of its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and atomic charges provides a detailed picture of its electronic landscape. These findings are instrumental for understanding its reactivity, stability, and potential intermolecular interactions. The presented data, while illustrative, highlights the powerful insights that can be gained from theoretical studies, guiding future experimental work in the development of novel pharmaceuticals and functional materials based on this promising molecular scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from a 2,4-diaminopyrimidine scaffold, a core structure accessible from precursors such as 5-bromopyridine-2,4-diamine. The 2,4-diaminopyrimidine motif is a privileged scaffold in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of adenine, thereby effectively targeting the ATP-binding site of various kinases. This document outlines detailed synthetic protocols, summarizes biological activity data, and visualizes key signaling pathways and experimental workflows to facilitate research and development in kinase inhibitor discovery.

Introduction to 2,4-Diaminopyrimidine-Based Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

The 2,4-diaminopyrimidine scaffold has proven to be a versatile starting point for the development of potent and selective kinase inhibitors. The strategic functionalization of this core, often guided by structure-activity relationship (SAR) studies, has led to the discovery of inhibitors targeting a wide range of kinases, including but not limited to:

-

Anaplastic Lymphoma Kinase (ALK)

-

Focal Adhesion Kinase (FAK)

-

Aurora Kinases

-

Cyclin-Dependent Kinases (CDKs)

-

c-Jun N-terminal Kinase (JNK)

The bromine atom in precursors like this compound or the more commonly used 5-bromo-2,4-dichloropyrimidine serves as a crucial handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Data Presentation: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

The following table summarizes the in vitro potency of representative kinase inhibitors featuring the 2,4-diaminopyrimidine core.

| Compound Name/ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (nM) |

| Brigatinib (AP26113) | ALK, ROS1, mutant EGFR | ALK: <1 | Proliferation | H3122 (ALK+) | 25 |

| ROS1: <1 | Karpas-299 (ALK+) | 14 | |||

| TAE226 Derivative (18b) | FAK | 45 | Proliferation | HCT116 | 190 |

| IR | >1000 | MDA-MB-231 | 260 | ||

| Hela | 270 | ||||

| VX-680 (MK-0457) | Aurora A, B, C | A: 0.6, B: 18, C: 4.6 | Proliferation | Various | Potent |

| CDK7 Inhibitor (22) | CDK7 | 7.21 | Proliferation | MV4-11 | Potent |

| CDK1, 2, 9 | >1000 | ||||

| FAK Inhibitor (A12) | FAK | - | Proliferation | A549 | 130 |

| MDA-MB-231 | 94 | ||||

| Aurora A Inhibitor (11c) | Aurora A | - | Proliferation | Various | 500-4000 |

| Aurora B | >35-fold selective for A |

Signaling Pathways

Understanding the signaling cascades in which target kinases operate is crucial for elucidating the mechanism of action of inhibitors and predicting their cellular effects.

Caption: EGFR Signaling Pathway.

Caption: ALK Signaling Pathway.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyridine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2,4-diamine is a key synthetic intermediate in medicinal chemistry and materials science. The presence of amino groups and a bromine atom on the pyridine ring offers multiple sites for functionalization, making it a valuable building block for the synthesis of diverse molecular scaffolds. Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this molecule at the 5-position, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound.

It is important to note that while the principles of these reactions are well-established, specific experimental data and optimized conditions for this compound are not extensively reported in the literature. The following protocols are based on established methods for structurally similar aminopyridines and should be considered as starting points for reaction optimization.

General Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron compound, alkyne, or amine) reacts with the palladium(II) complex.

-

Reductive Elimination: The desired coupled product is formed, and the palladium(0) catalyst is regenerated.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron compounds, such as boronic acids and their esters.

Generalized Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example | Stoichiometry (equiv.) | Purpose |

| Aryl Halide | This compound | 1.0 | Substrate |

| Boronic Acid/Ester | Phenylboronic acid | 1.1 - 1.5 | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | 0.02 - 0.05 | Catalyst |

| Ligand (if needed) | SPhos, XPhos | 0.04 - 0.10 | Stabilize Catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Activates Boronic Acid |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | - | Reaction Medium |

| Temperature | 80 - 120 °C | - | Reaction Condition |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines.

Generalized Reaction Conditions for Buchwald-Hartwig Amination

| Component | Example | Stoichiometry (equiv.) | Purpose |

| Aryl Halide | This compound | 1.0 | Substrate |

| Amine | Morpholine, Aniline | 1.2 - 1.5 | Coupling Partner |

| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Catalyst |

| Ligand | BINAP, Xantphos, RuPhos | 0.02 - 0.10 | Stabilize Catalyst |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.0 | Deprotonates Amine |

| Solvent | Toluene, Dioxane, THF | - | Reaction Medium |

| Temperature | 80 - 110 °C | - | Reaction Condition |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the anhydrous solvent (e.g., toluene).

-

Add the amine (1.2 equiv.) via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-